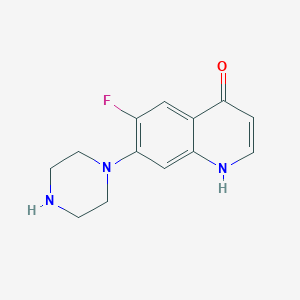
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom and the piperazine ring in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 6-fluoroquinoline.
Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.
Piperazine Introduction: The amine group is reacted with piperazine to form the piperazinyl derivative.
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The fluorine atom and piperazine ring can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of fluorinated or piperazinyl-substituted compounds.
Scientific Research Applications
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the piperazine ring interacts with biological receptors. These interactions can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or modulate specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.
7-(Piperazin-1-yl)quinoline: Lacks the fluorine atom but shares the piperazine ring.
4(1H)-Quinolinone: Lacks both the fluorine atom and the piperazine ring.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the piperazine ring. This combination enhances its pharmacological properties, making it more effective in various applications compared to similar compounds.
Properties
CAS No. |
113817-56-4 |
|---|---|
Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18) |
InChI Key |
BMQJANGORQOWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















